molecular formula C17H10F3N3O2 B1532362 2-{3-[2-amino-5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione CAS No. 1221792-28-4

2-{3-[2-amino-5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B1532362
CAS No.: 1221792-28-4
M. Wt: 345.27 g/mol
InChI Key: XGNIRVNYMUNFTD-UHFFFAOYSA-N
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Description

2-{3-[2-amino-5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione is a compound that has garnered interest due to its unique structural attributes and potential applications in various scientific fields. This molecule features an isoindole core linked to a pyridine ring substituted with an amino group and a trifluoromethyl group, which collectively contribute to its diverse reactivity and potential utility.

Scientific Research Applications

2-{3-[2-amino-5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione has diverse scientific applications:

  • Chemistry: Used as a building block for complex organic synthesis and materials science.

  • Biology: Potential probe for studying enzyme interactions and protein binding due to its unique electronic properties.

  • Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly targeting neurodegenerative diseases or cancer.

  • Industry: May be used in the development of advanced polymers or specialty chemicals owing to its stability and reactivity.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact with their targets and induce changes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Pharmacokinetics

It is known that the compound is stable at room temperature but may decompose when heated . It is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water . These properties may influence its bioavailability.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is stable at room temperature but may decompose when heated . may also affect its action and efficacy. Furthermore, the compound should be stored in a dark place under an inert atmosphere , indicating that light and oxygen may affect its stability.

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it has potential uses in the pharmaceutical industry, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-amino-5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione typically involves several key steps:

  • Starting with the isoindole backbone, often derived from phthalimide.

  • The pyridine ring is then introduced via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling.

  • Functional group transformations, such as nitration and subsequent reduction, are used to install the amino group.

  • The trifluoromethyl group can be introduced via electrophilic or nucleophilic fluorination methods.

Industrial Production Methods

In an industrial setting, the synthesis of this compound might be streamlined through the use of continuous flow chemistry techniques, which can enhance reaction efficiency and scalability. Process optimization would include:

  • Automated control of reaction parameters.

  • Use of high-throughput screening to determine optimal conditions.

  • Implementation of robust purification methods like crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

  • Reduction: Reduction of the trifluoromethyl group can yield difluoromethyl or monofluoromethyl analogs.

  • Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: Strong nucleophiles like sodium methoxide in polar solvents.

Major Products

  • From oxidation: Formation of nitroso or nitro compounds.

  • From reduction: Formation of difluoromethyl or monofluoromethyl compounds.

  • From substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[2-amino-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione: Lacks the trifluoromethyl group, which may affect its electronic properties and reactivity.

  • 2-{3-[5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione: Lacks the amino group, possibly altering its biological activity and binding affinity.

  • 2-{3-[2-amino-5-(methyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione: Replacing trifluoromethyl with a methyl group affects its hydrophobicity and interaction with biological targets.

Uniqueness

The trifluoromethyl and amino groups in 2-{3-[2-amino-5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione confer unique physicochemical properties that can enhance its performance in various applications, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[3-[2-amino-5-(trifluoromethyl)pyridin-3-yl]prop-2-ynyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3O2/c18-17(19,20)11-8-10(14(21)22-9-11)4-3-7-23-15(24)12-5-1-2-6-13(12)16(23)25/h1-2,5-6,8-9H,7H2,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNIRVNYMUNFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CC3=C(N=CC(=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678890
Record name 2-{3-[2-Amino-5-(trifluoromethyl)pyridin-3-yl]prop-2-yn-1-yl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-28-4
Record name 2-[3-[2-Amino-5-(trifluoromethyl)-3-pyridinyl]-2-propyn-1-yl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{3-[2-Amino-5-(trifluoromethyl)pyridin-3-yl]prop-2-yn-1-yl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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